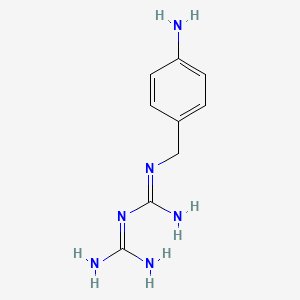
N-(4-Aminobenzyl)biguanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-Aminobenzyl)biguanide” is a chemical compound with the molecular formula C9H14N6 . It has a molecular weight of 206.25 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N6/c10-7-3-1-6 (2-4-7)5-14-9 (13)15-8 (11)12/h1-4H,5,10H2, (H6,11,12,13,14,15) . This indicates the presence of a benzene ring attached to a biguanide group.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 206.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.作用机制
N-(4-Aminobenzyl)biguanide acts as an antimicrobial agent by binding to the cell membrane of bacteria, fungi, and viruses. This binding disrupts the cell membrane and prevents the growth and replication of these organisms. This compound also has antiseptic and preservative properties, which make it useful for preventing the growth of microorganisms in a variety of applications.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on the biochemical and physiological processes of living organisms. In studies, this compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. In addition, this compound has been shown to have antioxidant and anti-apoptotic effects.
实验室实验的优点和局限性
The main advantage of using N-(4-Aminobenzyl)biguanide in laboratory experiments is its low toxicity. This compound is non-toxic and does not cause any significant side effects in humans. Additionally, this compound is relatively easy to synthesize and is available in a wide range of concentrations. The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound binds to a wide range of cell membrane proteins and can therefore have unintended effects on the biochemical and physiological processes of living organisms.
未来方向
There are a number of potential future directions for research on N-(4-Aminobenzyl)biguanide. These include further studies on the effects of this compound on the growth of bacteria, fungi, and viruses; further studies on the effects of this compound on cell metabolism; further studies on the effects of this compound on the immune system; further studies on the effects of this compound on cancer cells; and further studies on the effects of this compound on inflammation and oxidative stress. Additionally, further studies could be conducted on the development of novel this compound-based antimicrobial agents, as well as on the development of novel this compound-based preservatives. Finally, further research could be conducted on the development of novel this compound-based drugs for the treatment of various diseases.
合成方法
N-(4-Aminobenzyl)biguanide can be synthesized from 4-aminobenzyl bromide and potassium hexamethyldisilazide in a two-step reaction. In the first step, the 4-aminobenzyl bromide is reacted with potassium hexamethyldisilazide in a solvent such as ethanol or methanol. This reaction produces this compound and potassium bromide. In the second step, the potassium bromide is removed from the solution by filtration.
科学研究应用
N-(4-Aminobenzyl)biguanide has been widely used in scientific research as a tool to study the effects of biguanide compounds on the biochemical and physiological processes of living organisms. It has been used to study the effects of biguanide compounds on the growth of bacteria, fungi, and viruses. It has also been used to study the effects of biguanide compounds on cell metabolism and to study the effects of biguanide compounds on the immune system.
属性
IUPAC Name |
2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZCPLGVMQJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
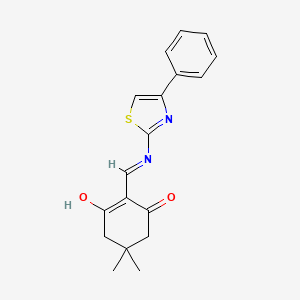
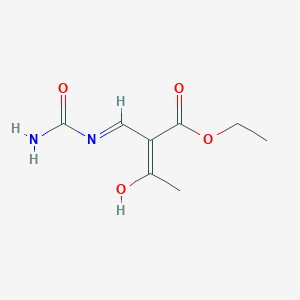
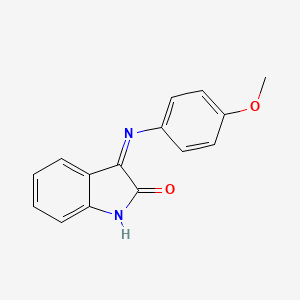


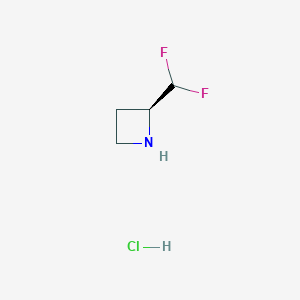
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)

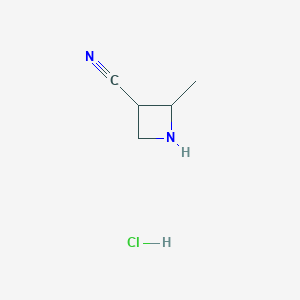
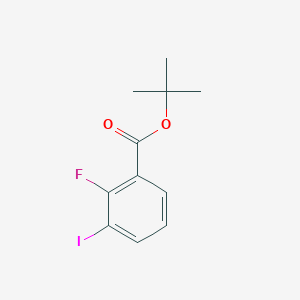
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)
![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)